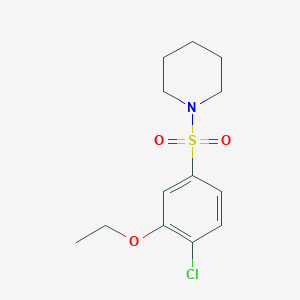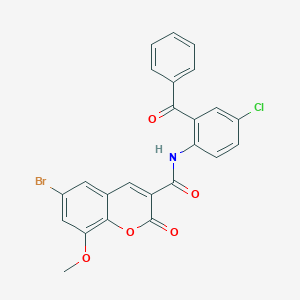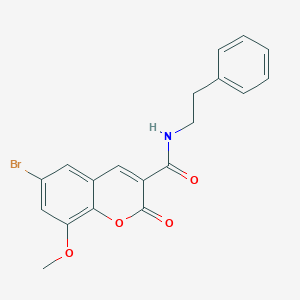![molecular formula C21H20Cl2N2O3S B288695 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as DNPSME, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes. DNPSME has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential applications in various fields.
作用機序
The mechanism of action of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This results in a decrease in the phosphorylation of downstream targets of PKC, leading to a variety of cellular effects. 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to inhibit the proliferation of cancer cells, reduce the contraction of smooth muscle cells, and protect neurons from oxidative stress.
Biochemical and physiological effects:
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In smooth muscle cells, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to reduce the contraction induced by various stimuli, such as acetylcholine and potassium chloride. In neurons, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether in lab experiments is its high selectivity for PKC, which allows for specific inhibition of this enzyme without affecting other signaling pathways. However, one limitation of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations or longer incubation times to achieve the desired effect.
将来の方向性
There are several future directions for research on 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, as well as its potential side effects. Another area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. Finally, the role of PKC in various physiological processes, such as synaptic plasticity and insulin signaling, is still not fully understood, and further research using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether may help to elucidate these mechanisms.
合成法
The synthesis of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, starting with the reaction of 2,5-dichloroaniline with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 4-(1-naphthyl)piperazine to form the intermediate product. The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride to form the desired product, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether.
科学的研究の応用
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been used extensively in scientific research, particularly in the field of cell signaling. It has been shown to inhibit the activity of PKC in a variety of cell types, including neurons, smooth muscle cells, and cancer cells. This has led to investigations into the potential use of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease.
特性
製品名 |
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether |
|---|---|
分子式 |
C21H20Cl2N2O3S |
分子量 |
451.4 g/mol |
IUPAC名 |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-20-13-18(23)21(14-17(20)22)29(26,27)25-11-9-24(10-12-25)19-8-4-6-15-5-2-3-7-16(15)19/h2-8,13-14H,9-12H2,1H3 |
InChIキー |
GPOAXUUWSNVTCX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
正規SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)








![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
